molecular formula C13H17IO B14823386 3-(Cyclohexylmethyl)-2-iodophenol

3-(Cyclohexylmethyl)-2-iodophenol

Cat. No.: B14823386
M. Wt: 316.18 g/mol
InChI Key: ZRNYZVHSQNALGE-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-2-iodophenol is an organic compound characterized by the presence of a cyclohexylmethyl group attached to a phenol ring, which is further substituted with an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-2-iodophenol typically involves the iodination of 3-(Cyclohexylmethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-2-iodophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexylmethyl)-2-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-2-iodophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethyl)phenol: Lacks the iodine atom, resulting in different reactivity and biological activity.

    2-Iodophenol: Lacks the cyclohexylmethyl group, affecting its solubility and interaction with biological targets.

    3-Iodophenol: Similar structure but without the cyclohexylmethyl group, leading to different chemical properties.

Uniqueness

3-(Cyclohexylmethyl)-2-iodophenol is unique due to the combination of the cyclohexylmethyl group and the iodine atom, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

3-(cyclohexylmethyl)-2-iodophenol

InChI

InChI=1S/C13H17IO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2

InChI Key

ZRNYZVHSQNALGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C(=CC=C2)O)I

Origin of Product

United States

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